ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C21H17N3O6 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C21H17N3O6/c1-2-30-21(27)18-13(16-11-12(24(28)29)7-8-17(16)22-18)9-10-23-19(25)14-5-3-4-6-15(14)20(23)26/h3-8,11,22H,2,9-10H2,1H3 |
InChI Key |
VFHDPCNWQXZWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For the target compound, this method involves condensing a suitably substituted phenylhydrazine with a β-keto ester. Specifically, 4-nitrophenylhydrazine and ethyl acetoacetate undergo cyclization under acidic conditions (e.g., HCl/EtOH) to yield 5-nitro-1H-indole-2-carboxylate . However, direct introduction of the phthalimide ethyl side chain at position 3 is unfeasible at this stage due to competing reactivity.
Key Reaction Conditions
-
Substrates : 4-Nitrophenylhydrazine, ethyl acetoacetate
-
Catalyst : Concentrated HCl (2 equiv)
-
Solvent : Ethanol, reflux (78°C)
Limitations :
-
Limited regioselectivity for C3 functionalization.
-
Nitro group stability under strong acidic conditions requires careful monitoring .
Palladium-Catalyzed Coupling for C3 Alkylation
Building on methodologies from US20160083422A1 and Sigma-Aldrich protocols , palladium-mediated cross-coupling offers a pathway to introduce the phthalimide ethyl group. Starting from 5-nitro-1H-indole-2-carboxylate, a Suzuki-Miyaura coupling with 2-(2-bromoethyl)isoindoline-1,3-dione installs the side chain at position 3.
Optimized Protocol :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (3 equiv)
-
Solvent : DMF/H₂O (4:1), 80°C, 12 h
Characterization Data :
-
Intermediate : 3-(2-Bromoethyl)-5-nitro-1H-indole-2-carboxylate
Nitration Post-Functionalization
An alternative approach delays nitration until after indole functionalization. Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylate is subjected to mixed acid (HNO₃/H₂SO₄) at 0–5°C to install the nitro group at position 5. This method leverages the electron-donating effect of the ethyl carboxylate to direct nitration para to the side chain.
Reaction Parameters :
Challenges :
Mitsunobu Reaction for Side-Chain Installation
Adapting techniques from WO2009096495A1 , the Mitsunobu reaction enables efficient coupling of phthalimide ethanol to the indole core. Ethyl 5-nitro-1H-indole-2-carboxylate reacts with 2-(2-hydroxyethyl)isoindoline-1,3-dione under Mitsunobu conditions (DIAD, PPh₃) to yield the target compound.
Procedure :
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Fischer Synthesis | Indole cyclization | 60 | 95 | Limited C3 functionalization |
| Palladium Coupling | Suzuki-Miyaura coupling | 45–50 | 90 | Costly catalysts |
| Post-Functionalization Nitration | Electrophilic nitration | 70–75 | 85 | Side reactions |
| Mitsunobu Reaction | Ether formation | 55–60 | 92 | Sensitivity to moisture |
Scalability and Industrial Considerations
For large-scale production, the post-functionalization nitration route offers superior yields (70–75%) and avoids precious metal catalysts . However, palladium-catalyzed coupling provides better regioselectivity for academic settings . Recent advances in flow chemistry, as hinted in US20050026987A1 , could enhance the Mitsunobu method’s scalability by improving mixing efficiency and reducing side products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized indole derivatives[4][4].
Scientific Research Applications
ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-5-NITRO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous molecules:
Critical Analysis
Functional Group Impact: The nitro group in the target compound distinguishes it from CAS 607-26-1, which lacks electron-withdrawing substituents. The ethyl carboxylate group increases lipophilicity compared to pyrimidine analogs (e.g., CAS 122773-99-3), which may affect membrane permeability in biological systems.
Biological Activity: While CAS 19994-56-0 is used in coordination chemistry due to its pyrazine oxide and cyano groups, the target compound’s indole-dioxoisoindole system is more likely to exhibit π-stacking interactions critical for enzyme inhibition .
Research Findings and Data Gaps
Structural Validation
Crystallographic data for the target compound are absent in the provided evidence. However, methods like SHELX refinement (widely used for small-molecule crystallography ) could resolve its conformational details, particularly the puckering of the indole and dioxoisoindole rings (see Cremer-Pople parameters in ).
Toxicity Considerations
Ethyl esters (e.g., ethyl acetate) exhibit dose-dependent toxicity in zebrafish models, causing yolk sac edema and necrosis at ≥0.15% concentrations . While the target compound’s ester group may pose similar risks, its larger structure likely reduces volatility and bioavailability, mitigating acute toxicity.
Biological Activity
Ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 424.32 g/mol. The structure includes a nitro group and an isoindole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the nitro group may facilitate interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : The indole structure allows for binding to various receptors, influencing signaling pathways.
- Antioxidant Activity : The dioxoisoindole moiety is associated with antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |
| Antimicrobial | Demonstrates activity against various bacterial strains, potentially as a novel antibiotic. |
| Anti-inflammatory | Reduces inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases. |
| Antioxidant | Scavenges free radicals, providing protective effects against oxidative damage. |
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on several cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
Antimicrobial Properties
In another study reported in Antimicrobial Agents and Chemotherapy, this compound was tested against a panel of bacterial strains. It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
Research published in Inflammation Research highlighted the anti-inflammatory properties of this compound. It was shown to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions.
Q & A
Q. What are the established synthetic routes for ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-nitro-1H-indole-2-carboxylate, and which coupling agents are typically employed?
The synthesis often involves multi-step reactions, starting with the formation of the indole core followed by functionalization. A common approach includes:
- Step 1 : Coupling of the indole-2-carboxylate moiety with a phthalimide-containing ethyl group using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to activate carboxylic acids .
- Step 2 : Introduction of the nitro group at the 5-position via electrophilic nitration, requiring careful control of temperature (0–5°C) and nitric acid concentration to avoid over-nitration .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?
- NMR :
- ¹H NMR : Look for the indole NH proton (δ 10–12 ppm), ethyl phthalimide protons (δ 3.5–4.5 ppm for -CH₂-), and nitro group proximity effects on aromatic protons (downfield shifts) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and phthalimide carbonyls (δ 168–172 ppm) .
- IR : Strong absorption bands for C=O (ester: ~1700 cm⁻¹; phthalimide: ~1770 and 1710 cm⁻¹) and NO₂ (asymmetric stretch: ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the coupling of the phthalimide-ethyl group to the indole core?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may increase side reactions. Alternatively, dichloromethane minimizes unwanted interactions .
- Catalyst Use : Additives like 4-dimethylaminopyridine (DMAP) can accelerate coupling efficiency by stabilizing the reactive intermediate .
- Temperature Control : Maintaining 0–25°C prevents thermal degradation of the nitro group while ensuring reaction progression .
Q. What strategies mitigate the nitro group’s instability during synthesis, particularly under acidic or reducing conditions?
- Protection-Deprotection : Temporarily protect the nitro group as an amine (via hydrogenation) during reactive steps, then re-oxidize using meta-chloroperbenzoic acid (mCPBA) .
- pH Control : Avoid strong acids (e.g., H₂SO₄) during nitration; use buffered conditions (pH 4–6) to prevent denitration .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and replicate under consistent conditions (pH, temperature) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like indoleamine 2,3-dioxygenase (IDO1), correlating with experimental IC₅₀ values .
Methodological Challenges and Data Analysis
Q. What experimental approaches are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Monitor reaction progress via HPLC or TLC under varying conditions (solvent polarity, nucleophile concentration) to determine rate constants .
- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., ester carbonyl) to track mechanistic pathways via MS or NMR .
Q. How should researchers handle discrepancies in melting point or spectral data across different synthesis batches?
- Purity Assessment : Use differential scanning calorimetry (DSC) to confirm polymorphic forms and HPLC to quantify impurities (>98% purity threshold) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, especially for phthalimide or indole ring conformations .
Biological and Pharmacological Research
Q. What in vitro models are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Enzyme Assays : Use purified kinases (e.g., EGFR, BRAF) with fluorescence-based ADP-Glo™ assays to measure inhibition .
- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, correlating results with kinase inhibition data .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved for preclinical studies?
- Prodrug Design : Modify the ester group to a more hydrolytically stable moiety (e.g., amide) or introduce PEGylation to enhance aqueous solubility .
- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., nitro reduction) and guide structural optimization .
Safety and Compliance
Q. What safety protocols are critical when handling this compound, given its nitro and phthalimide groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
